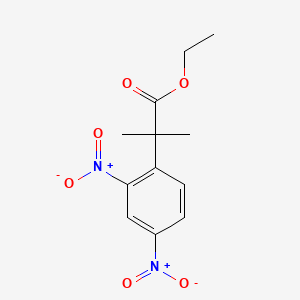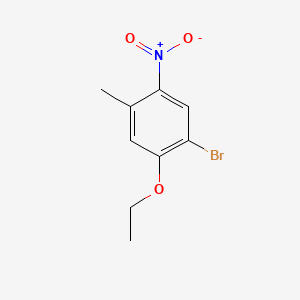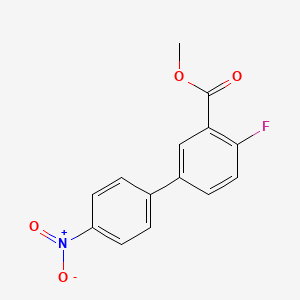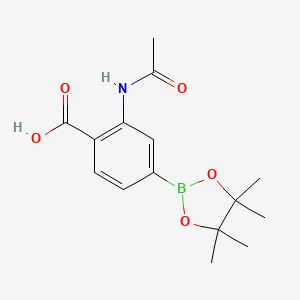![molecular formula C7H9F3N2S B572341 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine CAS No. 1263281-04-4](/img/structure/B572341.png)
2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine, also known as MTMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMEA belongs to the class of thiazole compounds, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has also been shown to interact with the GABAergic system, which plays a crucial role in regulating neuronal activity.
Biochemical and Physiological Effects:
2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine in lab experiments is its high potency and selectivity. It has been found to have a high affinity for certain receptors in the brain, which makes it an ideal candidate for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine is its potential toxicity, which needs to be carefully monitored in all experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine research. One of the areas of interest is the development of novel 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine derivatives with improved pharmacological properties. Additionally, the role of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine in the treatment of various neurodegenerative disorders can be further explored through in vivo studies. Furthermore, the potential use of 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine in combination with other drugs for the treatment of various diseases can also be investigated.
Synthesemethoden
2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine can be synthesized through a multi-step process that involves the reaction of 2-chloro-4-methyl-1,3-thiazole with trifluoroacetic acid, followed by the reaction with ethylenediamine. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine has been found to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2S/c1-4-5(2-3-11)13-6(12-4)7(8,9)10/h2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJISCIMBMCJNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(trifluoromethyl)-5-Thiazoleethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)



